Z-Ietd-afc

Description

Properties

IUPAC Name |

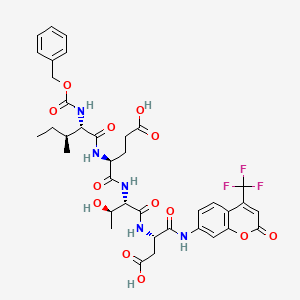

(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIFCAJYIPUCJW-QXPVPWKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F3N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746702 | |

| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219138-02-0 | |

| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-IETD-AFC for Fluorescence Detection of Caspase-8 Activity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Z-IETD-AFC as a fluorogenic substrate for the detection of caspase-8 activity. It covers the core principles of the assay, detailed experimental protocols, and the relevant biological pathways.

Introduction to this compound and Caspase-8

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death. Its activation is a key signaling event that commits a cell to a cascade of proteolytic events leading to its demise. The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is a preferred recognition and cleavage site for caspase-8.

This compound is a synthetic fluorogenic substrate designed to specifically measure the activity of caspase-8 and other caspases that recognize the IETD sequence. The substrate consists of the IETD peptide sequence linked to a highly fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the this compound substrate is weakly fluorescent. However, upon cleavage by active caspase-8 between the aspartate (D) residue and AFC, the free AFC molecule is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for a sensitive and quantitative measurement of caspase-8 activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the resulting fluorophore, AFC.

Table 1: Spectral Properties of 7-Amino-4-trifluoromethylcoumarin (AFC)

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 376 - 400 nm | [1] |

| Emission Maximum (λem) | 482 - 505 nm | [1] |

| Quantum Yield | Not explicitly found for AFC, but related coumarin dyes have been studied. |

Note: The exact excitation and emission maxima may vary slightly depending on the solvent, pH, and the specific instrumentation used.

Table 2: Kinetic Parameters of Caspase-8 with this compound

| Parameter | Value | Reference(s) |

| Km (Michaelis constant) | Not explicitly found in the searched literature. | |

| Vmax (Maximum reaction velocity) | Not explicitly found in the searched literature. | |

| General Kinetics | Described as having a "high turnover rate" and "rapid hydrolysis". |

Researchers should determine the kinetic parameters empirically for their specific experimental conditions if precise values are required.

Signaling Pathway: The Extrinsic Pathway of Apoptosis

Caspase-8 is a key initiator caspase in the extrinsic pathway of apoptosis, which is triggered by extracellular death signals. The following diagram illustrates this signaling cascade.

Caption: The extrinsic apoptosis pathway initiated by death receptor ligation, leading to the activation of caspase-8 and subsequent executioner caspases.

Experimental Protocols

The following are detailed methodologies for performing a caspase-8 activity assay using this compound. These protocols are based on common practices and information from various suppliers. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Preparation of Reagents

1. Lysis Buffer (prepare fresh):

-

50 mM HEPES, pH 7.4

-

100 mM NaCl

-

0.1% CHAPS

-

1 mM EDTA

-

10 mM DTT (add fresh before use)

-

Protease inhibitor cocktail (optional, to inhibit other proteases)

2. Assay Buffer (prepare fresh):

-

20 mM PIPES

-

100 mM NaCl

-

10 mM DTT (add fresh before use)

-

1 mM EDTA

-

0.1% (w/v) CHAPS

-

10% Sucrose

3. This compound Stock Solution:

-

Dissolve lyophilized this compound in sterile, high-quality DMSO to a stock concentration of 1-10 mM.

-

Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

4. AFC Standard Solution:

-

Prepare a stock solution of 7-amino-4-trifluoromethylcoumarin (AFC) in DMSO.

-

Create a series of dilutions in assay buffer to generate a standard curve for quantifying the amount of AFC produced in the enzymatic reaction.

Experimental Workflow for Cell Lysates

The following diagram outlines the general workflow for measuring caspase-8 activity in cell lysates.

Caption: A step-by-step workflow for the fluorometric detection of caspase-8 activity in cell lysates using this compound.

Detailed Assay Protocol for 96-Well Plate Format

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include a negative control of untreated cells.

-

Cell Lysis:

-

Harvest 1-5 x 106 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 50 µL of chilled Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup:

-

In a 96-well black microplate, add 50-200 µg of protein from the cell lysate to each well.

-

Adjust the volume of each well to 50 µL with chilled Assay Buffer.

-

Optional: Include a negative control by adding a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) to a set of wells 10-15 minutes before adding the substrate.

-

-

Enzymatic Reaction:

-

Add 5 µL of 1 mM this compound stock solution to each well (final concentration of 50 µM).

-

Mix gently.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase-8 activity and should be determined empirically.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no lysate or inhibited lysate) from the experimental values.

-

The fold-increase in caspase-8 activity can be determined by comparing the fluorescence from the apoptotic sample to the non-induced control.

-

For quantitative results, use an AFC standard curve to convert the relative fluorescence units (RFU) to the concentration of AFC produced.

-

Conclusion

This compound is a robust and sensitive tool for the detection of caspase-8 activity in vitro. Its specificity for the IETD cleavage site, coupled with the high fluorescence of the liberated AFC molecule, provides a reliable method for studying the role of caspase-8 in apoptosis and other cellular processes. By following the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively utilize this substrate to advance their studies in cell death and drug discovery.

References

The Role of Z-IETD-AFC and its Inhibitor Counterpart in Elucidating Caspase-8 Driven Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. A key family of proteases responsible for executing the apoptotic program is the caspases (cysteine-aspartic proteases). Among these, caspase-8 sits at the apex of the extrinsic apoptosis pathway, acting as a critical initiator of the death signal. Understanding the activation and activity of caspase-8 is therefore paramount for researchers studying apoptosis and developing novel therapeutics.

This technical guide provides a comprehensive overview of two key chemical tools used in the study of caspase-8: the fluorogenic substrate Z-IETD-AFC and the irreversible inhibitor Z-IETD-FMK. We will delve into their mechanisms of action, provide detailed experimental protocols for their use, present relevant quantitative data, and visualize the complex signaling pathways and experimental workflows involved.

Core Concepts: this compound and Z-IETD-FMK

At the heart of caspase-8 research are molecules that allow for the detection of its activity and the specific inhibition of its function.

This compound is a fluorogenic substrate designed to measure the enzymatic activity of caspase-8. It consists of the tetrapeptide sequence Isoleucyl-Glutamyl-Threonyl-Aspartyl (IETD), which is a preferred recognition sequence for caspase-8.[1] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact state, the substrate is non-fluorescent. However, upon cleavage by active caspase-8 between the aspartic acid (D) and AFC, the AFC moiety is released and emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the caspase-8 activity in the sample.

Z-IETD-FMK , a closely related compound, is a potent and irreversible inhibitor of caspase-8.[2][3] It shares the same IETD tetrapeptide sequence, which allows it to bind specifically to the active site of caspase-8.[3] The addition of a fluoromethylketone (FMK) group results in an irreversible covalent bond with the catalytic cysteine residue in the caspase-8 active site, thus permanently inactivating the enzyme. The benzyloxycarbonyl (Z) group at the N-terminus enhances its cell permeability, allowing for its use in live-cell experiments.[3]

It is crucial to distinguish between these two molecules: this compound is used to measure caspase-8 activity, while Z-IETD-FMK is used to block it.

The Extrinsic Apoptosis Pathway and the Central Role of Caspase-8

The extrinsic apoptosis pathway is initiated by signals from outside the cell, typically through the binding of death ligands to death receptors on the cell surface.[4]

References

An In-depth Technical Guide to Z-IETD-AFC for Studying Cytotoxic T Lymphocyte-Mediated Killing

This guide provides a comprehensive overview of the use of Z-IETD-AFC, a fluorogenic substrate for caspase-8, in the study and quantification of cytotoxic T lymphocyte (CTL)-mediated killing. It is intended for researchers, scientists, and drug development professionals engaged in immunology, oncology, and immunotherapy research.

Introduction: The Role of Cytotoxic T Lymphocytes and Caspase-8

Cytotoxic T lymphocytes (CTLs) are critical effector cells of the adaptive immune system, responsible for eliminating virus-infected cells, intracellular pathogens, and tumor cells.[1][2][3] CTLs induce cell death in their targets primarily through two well-defined pathways:

-

Granule Exocytosis Pathway: Upon recognition of a target cell, CTLs release the contents of lytic granules, which include perforin and granzymes.[4][5][6] Perforin forms pores in the target cell membrane, facilitating the entry of granzymes.[4][7] Granzyme B, a serine protease, can then initiate apoptosis by directly cleaving and activating effector caspases (like caspase-3) or by cleaving the protein Bid, which in turn activates the intrinsic mitochondrial pathway of apoptosis.[2]

-

Death Ligand Pathway: CTLs can express Fas ligand (FasL) on their surface, which binds to the Fas receptor (also known as CD95) on the target cell.[4][5] This interaction recruits adaptor proteins like FADD (Fas-Associated Death Domain), leading to the recruitment and activation of pro-caspase-8.[7][8]

Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway.[9] Its activation is a critical event in death receptor-mediated cell killing.[10] Once activated, caspase-8 can directly cleave and activate downstream executioner caspases, such as caspase-3 and -7, which then dismantle the cell, leading to apoptosis.[7][9] Given its central role, the activity of caspase-8 serves as a direct indicator of CTL-mediated killing, particularly through the Fas/FasL pathway.

The this compound Substrate

This compound is a highly specific and sensitive tool for detecting caspase-8 activity. It is a synthetic tetrapeptide, Ile-Glu-Thr-Asp (IETD), which is the preferred recognition sequence for caspase-8.[11][12]

-

Mechanism of Action: The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. When active caspase-8 cleaves the peptide after the aspartate residue, free AFC is released. The liberated AFC emits a strong fluorescent signal, which can be measured to quantify caspase-8 activity.[13][14]

-

Cell Permeability: The benzyloxycarbonyl (Z) group and O-methylation enhance the cell permeability of the substrate, allowing for the measurement of caspase-8 activity within intact, living cells in real-time.[15][16]

The properties of this compound and its inhibitor counterpart, Z-IETD-FMK, are summarized below.

| Property | This compound (Substrate) | Z-IETD-FMK (Inhibitor) |

| Full Name | Z-Ile-Glu-Thr-Asp-AFC | Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK |

| Synonym | Ac-IETD-AFC[12] | Z-IE(OMe)TD(OMe)-FMK |

| Molecular Weight | 729.7 g/mol [12] | 654.7 g/mol [15][16] |

| Purity | >95%[12] | ≥95%[15] |

| Fluorescence | Ex: 400 nm / Em: 505 nm[13] | N/A |

| Mechanism | Fluorogenic substrate for active Caspase-8[17] | Irreversible, cell-permeable inhibitor of Caspase-8[11][16] |

| Typical Working Conc. | Varies by assay; titrate for optimal performance. | 1-20 µM for cell culture assays[15] |

| Storage | Store at -20°C, protected from light and moisture.[12][17] | Store lyophilized at -20°C. Reconstitute in DMSO.[16] |

Signaling Pathways in CTL-Mediated Killing

The two primary pathways initiated by CTLs converge on the activation of caspases, leading to apoptosis. The diagram below illustrates these signaling cascades.

Caption: CTLs induce apoptosis via perforin/granzyme release or FasL/FasR interaction, both activating caspases.

Experimental Design and Protocols

A typical CTL cytotoxicity assay using this compound involves co-culturing CTL effector cells with fluorescently labeled target cells and measuring caspase-8 activation in the target cell population.

Caption: Workflow for a flow cytometry-based CTL assay using this compound to measure apoptosis in target cells.

This protocol provides a framework for measuring CTL-mediated killing. Researchers should optimize cell numbers, effector-to-target ratios, and incubation times for their specific system.[18]

Materials:

-

Effector Cells: Antigen-specific CTLs.

-

Target Cells: Cell line expressing the specific antigen recognized by the CTLs.

-

Control Target Cells: A cell line not expressing the antigen.

-

Cell Labeling Dye: e.g., CFSE (Carboxyfluorescein succinimidyl ester) or other stable cell tracker dye.

-

This compound Substrate (e.g., 1 mM stock in DMSO).

-

Complete cell culture medium.

-

FACS tubes and a flow cytometer.

Procedure:

-

Preparation of Target Cells:

-

Harvest target cells and control cells during their logarithmic growth phase.

-

Label the target cells with CFSE (or another dye) according to the manufacturer's protocol. This allows for clear discrimination from unlabeled effector cells.[19]

-

Wash the labeled cells twice with complete medium to remove excess dye.

-

Resuspend the cells at a concentration of 1x10⁶ cells/mL in complete medium.

-

-

Co-culture Setup:

-

Plate the labeled target cells in a 96-well U-bottom plate at 5x10⁴ cells per well.

-

Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1, 0:1). The 0:1 ratio (target cells alone) serves as a negative control for spontaneous apoptosis.

-

Include wells with target cells and a known apoptosis-inducing agent (e.g., anti-Fas antibody) as a positive control.[11]

-

Bring the final volume in each well to 200 µL with complete medium.

-

-

Induction of Cytotoxicity and Caspase-8 Measurement:

-

Centrifuge the plate briefly to pellet the cells and initiate contact.

-

Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically.

-

Approximately 30-60 minutes before the end of the incubation period, add this compound to each well to a final concentration of 1-10 µM. (Note: This concentration should be optimized).

-

Continue incubation, protected from light.

-

-

Data Acquisition by Flow Cytometry:

-

Following incubation, gently resuspend the cells.

-

Transfer the cell suspensions to FACS tubes.

-

Acquire data on a flow cytometer. Be sure to collect enough events from the target cell population.

-

Use appropriate laser and filter settings for the target cell label (e.g., FITC channel for CFSE) and for the cleaved AFC substrate (e.g., Pacific Blue or DAPI channel, depending on the instrument's configuration for 405 nm excitation).

-

-

Data Analysis:

-

Gate on the target cell population based on their fluorescent label (e.g., CFSE-positive).

-

Within the target cell gate, create a histogram or dot plot to quantify the percentage of AFC-positive cells. This percentage represents the proportion of target cells undergoing caspase-8-mediated apoptosis.

-

Calculate the percentage of specific killing using the formula: % Specific Killing = 100 x [(% AFC+ in E:T Sample - % AFC+ in Target Alone) / (100 - % AFC+ in Target Alone)]

-

Applications in Research and Drug Development

The this compound assay is a versatile tool with numerous applications.

-

Evaluating Vaccine Efficacy: It can be used to measure the cytotoxic potential of T cells generated in response to vaccination.[3][19]

-

Immunotherapy Assessment: This assay is crucial for evaluating the functionality of chimeric antigen receptor (CAR)-T cells or other engineered T-cell therapies by quantifying their ability to kill tumor cells.

-

High-Throughput Screening (HTS): The assay can be adapted to a 384- or 1536-well plate format for HTS of compound libraries.[20][21] This allows for the identification of drugs that either enhance CTL killing (immuno-stimulatory compounds) or inhibit unwanted cytotoxic activity in autoimmune contexts.

-

Mechanistic Studies: By combining this compound with inhibitors (like Z-IETD-FMK) or substrates for other caspases (e.g., DEVD for caspase-3), researchers can dissect the specific apoptotic pathways activated by CTLs.[22][23][24]

Conclusion

The this compound assay provides a sensitive, specific, and quantitative method for measuring CTL-mediated killing through the direct assessment of caspase-8 activation. Its adaptability to flow cytometry and high-throughput formats makes it an invaluable tool for basic immunology research, vaccine development, and the discovery of novel immunomodulatory drugs. This assay offers a more detailed, mechanism-specific alternative to traditional methods like the chromium-51 release assay.[3]

References

- 1. How Do Cytotoxic Lymphocytes Kill Cancer Cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Measuring T cell-mediated cytotoxicity using fluorogenic caspase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T cell-mediated cytotoxicity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Killer T Cell Mediated Apoptosis Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Essential role for caspase 8 in T-cell homeostasis and T-cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sanbio.nl [sanbio.nl]

- 12. Caspase-8 Substrate IETD-AFC (CAS 211990-57-7) | Abcam [abcam.com]

- 13. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 14. bio-rad.com [bio-rad.com]

- 15. invivogen.com [invivogen.com]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

- 19. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Real time detection of cytotoxic lymphocyte function reveals distinct patterns of caspase activation mediated by Fas versus granzyme B - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. selleckchem.com [selleckchem.com]

Z-IETD-AFC as a Tool for Investigating Initiator Caspase Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Z-IETD-AFC as a fluorogenic substrate for the investigation of initiator caspase activation, with a primary focus on caspase-8. Caspases, a family of cysteine proteases, are central to the process of apoptosis, or programmed cell death.[1] They are categorized as initiator caspases (e.g., caspase-8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).[2] Initiator caspases are activated early in apoptotic signaling cascades and are responsible for activating the downstream executioner caspases.[2][3]

Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by external death signals.[2][4] The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is preferentially recognized and cleaved by caspase-8.[1] The fluorogenic substrate this compound incorporates this sequence, linking it to a 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore. In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-8 between the aspartate residue and the AFC molecule, the free AFC fluoresces, emitting a signal that can be quantified to measure enzyme activity.[5][6] This guide details the underlying signaling pathways, quantitative aspects of caspase-8 interaction with the IETD sequence, and detailed protocols for utilizing this compound in a research setting.

Data Presentation: Quantitative Analysis of IETD-Based Caspase Interaction

While the IETD sequence is a well-established preferential substrate for caspase-8, specific kinetic constants such as Km and kcat for the this compound substrate are not consistently reported across the scientific literature. However, the selectivity of the IETD tetrapeptide can be quantitatively assessed through the inhibition constants (IC50 values) of the corresponding irreversible inhibitor, Z-IETD-FMK. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific caspase by 50%. Lower IC50 values indicate a higher potency and, in this context, suggest a stronger preference of the caspase's active site for the IETD sequence.

The following table summarizes the IC50 values of Z-IETD-FMK for various human caspases, demonstrating its selectivity for caspase-8.

| Caspase Target | Z-IETD-FMK IC50 (nM) | Reference |

| Caspase-8 | 350 | [7] |

| Caspase-9 | 3700 | [7] |

| Caspase-10 | 5760 | [7] |

Note: The data presented is for the inhibitor Z-IETD-FMK and serves to illustrate the selectivity of the IETD tetrapeptide sequence. While indicative of substrate preference, these IC50 values are not direct kinetic constants (Km, kcat) for the this compound substrate.

Experimental Protocols: Measuring Initiator Caspase Activity with this compound

This section provides a detailed methodology for a fluorometric assay to measure initiator caspase activity (primarily caspase-8) in cell lysates using this compound.

I. Materials and Reagents

-

Cells of interest: Suspension or adherent cells, treated with an apoptosis-inducing agent and untreated controls.

-

This compound substrate: Typically supplied as a 1 mM stock solution in DMSO. Store protected from light at -20°C.[5][6]

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM Dithiothreitol (DTT). DTT should be added fresh before use from a 1 M stock. Store the buffer at 4°C and the DTT stock at -20°C.

-

AFC Standard: 7-Amino-4-trifluoromethylcoumarin for generating a standard curve. Supplied as a powder or a stock solution in DMSO. Store at -20°C.

-

Phosphate-Buffered Saline (PBS): Cold (4°C).

-

96-well microplate: Black, flat-bottomed for fluorescence measurements.

-

Fluorometric microplate reader: Capable of excitation at ~400 nm and emission detection at ~505 nm.[5]

II. Preparation of Cell Lysates

A. For Suspension Cells (e.g., Jurkat)

-

Induce apoptosis in your cell culture using the desired method. Concurrently, maintain an uninduced control culture.

-

Pellet 1-5 x 106 cells by centrifugation at 500 x g for 5 minutes at 4°C.[4]

-

Carefully aspirate the supernatant and wash the cell pellet once with cold PBS.

-

Centrifuge again and remove the PBS.

-

Resuspend the cell pellet in 50 µL of cold Cell Lysis Buffer.

-

Incubate the lysate on ice for 10-20 minutes.[4]

-

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This lysate is now ready for the assay.

B. For Adherent Cells (e.g., HeLa)

-

Induce apoptosis in your cell culture. Maintain an uninduced control culture.

-

Aspirate the culture medium.

-

Wash the cells gently with cold PBS.

-

Add 50 µL of cold Cell Lysis Buffer directly to the plate for every ~1-5 x 106 cells.

-

Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

-

Follow steps 6-8 from the suspension cell protocol.

III. Fluorometric Caspase-8 Assay Procedure

-

If necessary, determine the protein concentration of your cell lysates using a standard protein assay method (e.g., BCA) to ensure equal protein loading. Dilute the lysates with Cell Lysis Buffer to the same concentration.

-

In a black 96-well microplate, add 50 µL of each cell lysate per well. Include wells for a negative control (uninduced cell lysate) and a blank (50 µL of Cell Lysis Buffer only).

-

Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer).

-

Add 50 µL of the complete 2X Reaction Buffer to each well containing cell lysate or the blank.

-

Add 5 µL of the 1 mM this compound substrate to each well to a final concentration of 50 µM.

-

Mix gently by tapping the plate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

IV. Preparation of AFC Standard Curve

-

Prepare a 10 µM AFC stock solution by diluting the main stock in 1X Reaction Buffer (a 1:1 dilution of the 2X Reaction Buffer with water, with DTT added).

-

Perform serial dilutions of the 10 µM AFC stock in 1X Reaction Buffer to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, and 10 µM).

-

Add 105 µL of each standard to separate wells of the 96-well plate.

-

Measure the fluorescence of the standards using the same settings as for the experimental samples.

-

Plot the fluorescence values against the known AFC concentrations to generate a standard curve.

V. Data Analysis

-

Subtract the fluorescence value of the blank well from all experimental and control readings.

-

Use the AFC standard curve to convert the background-subtracted fluorescence readings of your samples into the concentration of AFC produced (in µM or pmol).

-

Caspase-8 activity can be expressed as the amount of AFC released per unit time per amount of protein loaded (e.g., pmol AFC/min/µg protein).

-

The fold-increase in caspase-8 activity can be determined by comparing the activity in the induced samples to that in the uninduced control samples.[5]

Mandatory Visualizations

Initiator Caspase Activation Signaling Pathway

Caption: Death receptor-mediated extrinsic apoptosis pathway leading to the activation of initiator caspase-8.

This compound Experimental Workflow

Caption: Step-by-step workflow for a fluorometric caspase-8 assay using this compound.

Mechanism of this compound Cleavage

References

- 1. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. cephamls.com [cephamls.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]

Measuring Protease Activity with Fluorogenic Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the principles and practices involved in measuring protease activity using fluorogenic substrates. Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them key targets for therapeutic intervention. Fluorogenic assays offer a highly sensitive, continuous, and high-throughput compatible method for characterizing protease activity and screening for inhibitors.

Core Principles of Fluorogenic Protease Assays

Fluorogenic protease assays rely on synthetic substrates that, upon cleavage by a specific protease, produce a quantifiable fluorescent signal. The most common mechanism involves a peptide sequence recognized by the target protease, which is flanked by a fluorophore and a quencher molecule.

Mechanism of Action: Quenched Fluorescent Substrates

In its intact state, the substrate is non-fluorescent or exhibits very low fluorescence. The close proximity of the quencher molecule to the fluorophore results in the suppression of the fluorophore's signal, typically through Förster Resonance Energy Transfer (FRET).[1][2][3] When the target protease recognizes and cleaves the specific peptide sequence, the fluorophore and quencher are separated. This separation eliminates the quenching effect, leading to a significant increase in fluorescence intensity that is directly proportional to the protease's activity.[1][3][4]

This fundamental principle allows for the real-time monitoring of enzymatic activity. The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis.[5]

Key Components of the Assay

Successful measurement of protease activity requires careful selection and preparation of several key components.

Table 1: Common Components in Fluorogenic Protease Assays

| Component | Description | Common Examples |

| Protease | The enzyme of interest. Can be a purified recombinant enzyme or present in a complex biological sample (e.g., cell lysate). | Caspases, Matrix Metalloproteinases (MMPs), Trypsin, Thrombin. |

| Fluorogenic Substrate | A peptide with a specific cleavage site for the protease, labeled with a fluorophore/quencher pair. | Ac-DEVD-AMC (Caspase-3), FITC-Casein (General Proteases), Mca/Dpa FRET pairs (MMPs).[6][7][8] |

| Fluorophore | The molecule that emits light upon excitation after being liberated from the quencher. | AMC (7-amino-4-methylcoumarin), FITC (Fluorescein isothiocyanate), EDANS, Mca.[9][10] |

| Quencher | The molecule that absorbs the emission energy of the fluorophore when in close proximity. | DABCYL, DNP (2,4-dinitrophenyl), QXL™.[9] |

| Assay Buffer | Maintains optimal pH and ionic strength for enzyme activity. May contain cofactors or additives. | Tris-HCl, HEPES, Borate. Often contains NaCl, CaCl₂, and reducing agents like DTT.[11][12] |

| Inhibitor (Control) | A known inhibitor of the protease used as a negative control or to determine inhibitor potency (IC₅₀). | Ac-DEVD-CHO (Caspase-3 inhibitor), NNGH (MMP inhibitor).[8] |

| Microplate | Typically black, opaque 96-well or 384-well plates are used to minimize background fluorescence and well-to-well crosstalk.[13] | N/A |

| Plate Reader | A fluorometric plate reader capable of setting specific excitation and emission wavelengths. | N/A |

Experimental Design and Protocol

A generalized experimental workflow is essential for obtaining reliable and reproducible data. The following protocol provides a detailed methodology for a typical fluorogenic protease assay performed in a 96-well plate format, using Caspase-3 as an example.

Detailed Experimental Protocol: Caspase-3 Activity Assay

This protocol is adapted for measuring the activity of purified Caspase-3 using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[6][12]

1. Materials and Reagents:

-

Purified active Caspase-3 enzyme

-

Caspase-3 Substrate: Ac-DEVD-AMC (Stock solution: 10 mM in DMSO)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10% Glycerol, 1 mM EDTA, 0.1% CHAPS, pH 7.4.

-

Dithiothreitol (DTT): 1 M stock in water. Add fresh to Assay Buffer before use to a final concentration of 10 mM.

-

AMC Standard: 1 mM 7-amino-4-methylcoumarin in DMSO (for standard curve).

-

Inhibitor (Optional): Ac-DEVD-CHO (10 mM stock in DMSO).

-

96-well black, flat-bottom microplate.

2. Preparation of Standard Curve:

-

Prepare a series of dilutions of the AMC standard (e.g., 0, 5, 10, 25, 50, 75, 100 µM) in Assay Buffer.

-

Add 100 µL of each dilution to separate wells of the 96-well plate.

-

Measure the fluorescence at Ex/Em = 380/460 nm.

-

Plot Relative Fluorescence Units (RFU) versus AMC concentration (µM) and perform a linear regression. The slope of this line will be the conversion factor (RFU/µM) used to convert reaction rates to molar units.

3. Assay Procedure:

-

Prepare Working Solutions:

-

Enzyme Solution: Dilute purified Caspase-3 in cold Assay Buffer to the desired final concentration (e.g., 10 nM). Keep on ice.

-

Substrate Solution: Prepare a range of substrate concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM) by diluting the 10 mM Ac-DEVD-AMC stock in Assay Buffer. For a single-point assay, a concentration near the known Kₘ (approx. 10 µM) is often used.[14]

-

-

Plate Setup (Final volume = 100 µL/well):

-

Blank Wells: Add 100 µL of Assay Buffer.

-

Enzyme Control Wells: Add 50 µL of Enzyme Solution and 50 µL of Assay Buffer (no substrate).

-

Substrate Control Wells: Add 50 µL of Substrate Solution and 50 µL of Assay Buffer (no enzyme).

-

Reaction Wells: Add 50 µL of Enzyme Solution.

-

Inhibitor Wells (Optional): Add 50 µL of Enzyme Solution pre-incubated with the desired concentration of inhibitor for 15-30 minutes.

-

-

Pre-incubate: Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add 50 µL of the appropriate Substrate Solution to the Reaction and Inhibitor wells. Mix gently by pipetting or brief orbital shaking.

-

Measure Fluorescence: Immediately begin kinetic reading of the plate. Measure fluorescence intensity (Ex/Em = 380/460 nm) every 60 seconds for 30-60 minutes.

Data Presentation and Analysis

Raw data from the plate reader (RFU vs. time) must be processed to determine enzyme activity.

1. Calculation of Initial Velocity (V₀):

-

For each substrate concentration, subtract the background fluorescence (blank well) from the raw RFU values.

-

Plot the corrected RFU versus time (in minutes or seconds).

-

Identify the initial linear portion of the curve. The slope of this line represents the initial velocity (V₀) in RFU/min.

-

Convert V₀ from RFU/min to µM/min using the conversion factor derived from the AMC standard curve.

2. Determination of Kinetic Constants (Michaelis-Menten Kinetics): To characterize the enzyme's efficiency and affinity for the substrate, the kinetic parameters Kₘ and Vₘₐₓ are determined.[14]

-

Perform the assay using a range of substrate concentrations [S].

-

Calculate the initial velocity (V₀) for each substrate concentration.

-

Plot V₀ versus [S].

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

From this fit, the values for Vₘₐₓ (maximum velocity) and Kₘ (Michaelis constant, the substrate concentration at which the reaction rate is half of Vₘₐₓ) are obtained. The turnover number, kcat, can be calculated if the active enzyme concentration [E] is known (kcat = Vₘₐₓ / [E]).[14]

Table 2: Example Kinetic Constants for Human Caspase-3

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| (DEVD)₂R110 | 0.9 | 9.6 | 1.07 x 10⁷ |

| Ac-DEVD-AMC | ~10 | N/A | N/A |

(Data for (DEVD)₂R110 from reference[1]. Data for Ac-DEVD-AMC from reference[14]. Note: kcat requires precise active enzyme concentration, which is not always reported).

3. Inhibitor Screening and IC₅₀ Determination: Fluorogenic assays are widely used in drug discovery to screen for protease inhibitors. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀).

Table 3: Example IC₅₀ Data for HIV Protease Inhibitors

| Inhibitor | IC₅₀, free (ng/mL) |

| Lopinavir (LPV) | 0.69 |

| Ritonavir (RTV) | 4.0 |

(Data represents serum-free IC₅₀ values determined in a cell-based assay system.[15][16])

Troubleshooting

Table 4: Common Problems and Solutions in Fluorogenic Protease Assays

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Autofluorescent compounds in sample/buffer.- Substrate degradation (light exposure, repeated freeze-thaw).- Contaminated reagents. | - Run a "no enzyme" control to quantify background.- Use high-quality, fresh reagents.- Aliquot substrate and protect from light.[4]- Use black microplates.[13] |

| No or Low Signal | - Inactive enzyme.- Incorrect buffer pH or composition.- Incorrect plate reader settings (wavelengths, gain).- Inhibitors present in the sample. | - Verify enzyme activity with a positive control.- Optimize assay buffer for the specific protease.- Check instrument settings and ensure top/top reading for solution assays.- Test for inhibitors by spiking a known active enzyme into the sample. |

| Poor Reproducibility | - Pipetting errors, especially with small volumes.- Inconsistent mixing.- Temperature fluctuations across the plate. | - Use calibrated pipettes; prepare master mixes to minimize pipetting steps.- Ensure thorough but gentle mixing after adding reagents.- Allow the plate to equilibrate to the assay temperature before initiating the reaction. |

| Non-linear Reaction Progress | - Substrate depletion ([S] << Kₘ).- Enzyme instability or product inhibition.- Inner filter effect at high substrate/product concentrations. | - Use the initial linear phase for rate calculation.- Lower the enzyme concentration or shorten the assay time.- Check substrate/product absorbance spectra; if absorbance >0.1, dilute samples or apply correction factors. |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biotium.com [biotium.com]

- 4. Quantitative analysis of protease recognition by inhibitors in plasma using microscale thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. jascoinc.com [jascoinc.com]

- 8. scbt.com [scbt.com]

- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols for Z-IETD-AFC in In Vitro Caspase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Z-IETD-AFC in in vitro caspase-8 assays. This document outlines the recommended working concentrations, detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.

Introduction

This compound is a highly specific and sensitive fluorogenic substrate for caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. The substrate consists of the caspase-8 recognition sequence, IETD (isoleucyl-glutamyl-threonyl-aspartic acid), conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspase-8, the enzyme cleaves the substrate at the aspartate residue, releasing the AFC fluorophore. The liberated AFC emits a strong fluorescent signal, which can be measured to quantify caspase-8 activity. This assay is a valuable tool for studying apoptosis, screening for caspase-8 inhibitors, and evaluating the efficacy of pro-apoptotic drugs.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for using this compound in in vitro caspase-8 assays.

Table 1: this compound Substrate Properties and Recommended Concentrations

| Parameter | Value | Reference |

| Target Enzyme | Caspase-8 | [1][2] |

| Peptide Sequence | Isoleucyl-glutamyl-threonyl-aspartic acid (IETD) | [3][4] |

| Fluorophore | 7-Amino-4-trifluoromethylcoumarin (AFC) | [1] |

| Stock Solution Solvent | DMSO | [1][5][6] |

| Recommended Stock Solution Concentration | 10 mM | [1][7] |

| Recommended Final Working Concentration | 25-50 µM | [1] |

Table 2: Spectrofluorometric Parameters for AFC Detection

| Parameter | Wavelength (nm) | Reference |

| Excitation Wavelength (Ex) | ~400 | [1][3][8][9] |

| Emission Wavelength (Em) | ~505 | [1][3][8][9] |

Experimental Protocols

This section provides a detailed methodology for a standard in vitro caspase-8 activity assay using this compound with cell lysates.

I. Materials

-

This compound substrate

-

DMSO (anhydrous)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[5]

-

Recombinant active caspase-8 (for positive control)

-

Caspase-8 inhibitor (e.g., Z-IETD-FMK or Ac-IETD-CHO) for negative control[5]

-

96-well black microplate

-

Fluorometric microplate reader

II. Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Allow the lyophilized this compound to equilibrate to room temperature.

-

Reconstitute the substrate in anhydrous DMSO to a final concentration of 10 mM. For example, add 137 µL of DMSO to 1 mg of this compound (MW ~730 g/mol ).

-

Mix thoroughly by vortexing until fully dissolved.

-

Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[6]

-

-

2X Assay Buffer:

-

Prepare the assay buffer as described in the materials section.

-

Just before use, add DTT to a final concentration of 10 mM.

-

-

Cell Lysate Preparation:

-

Induce apoptosis in your target cells using the desired method. Include a non-induced control cell population.

-

Harvest cells by centrifugation at 250 x g for 10 minutes.[8]

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 25 µL per 1 x 10^6 cells).[8]

-

Incubate the lysate on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.[8]

-

Transfer the supernatant (cell lysate) to a pre-chilled tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

-

III. Caspase-8 Activity Assay

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Sample Wells: 50 µL of cell lysate (containing 100-200 µg of protein)[8]

-

Positive Control Well: 50 µL of assay buffer containing a known amount of active recombinant caspase-8.

-

Negative Control Well: 50 µL of cell lysate pre-incubated with a caspase-8 inhibitor for 10-15 minutes.

-

Blank Well: 50 µL of lysis buffer without cell lysate.

-

-

-

Substrate Addition:

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[8] The optimal incubation time may vary depending on the concentration of active caspase-8 in the samples and should be determined empirically.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[8]

-

For kinetic assays, measurements can be taken at multiple time points to determine the reaction velocity.

-

IV. Data Analysis

-

Subtract the fluorescence reading of the blank well from all other readings.

-

The caspase-8 activity is proportional to the fluorescence intensity.

-

Compare the fluorescence of the apoptotic samples to the non-apoptotic controls to determine the fold-increase in caspase-8 activity.

Visualizations

Signaling Pathway

Caption: Caspase-8 activation in the extrinsic apoptosis pathway and its detection.

Experimental Workflow

Caption: Workflow for an in vitro caspase-8 fluorometric assay.

References

- 1. ubpbio.com [ubpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 4. sanbio.nl [sanbio.nl]

- 5. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]

- 6. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Note: Preparation and Use of Z-IETD-AFC Stock Solution in DMSO for Caspase-8 Activity Assays

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the preparation of a Z-IETD-AFC stock solution in DMSO and its application in fluorometric assays to measure the activity of caspase-8, an essential initiator caspase in the extrinsic apoptosis pathway.

This compound is a fluorogenic substrate containing the tetrapeptide sequence Isoleucyl-Glutamyl-Threonyl-Aspartyl (IETD), which is a preferential recognition site for caspase-8.[1] The substrate is conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). Upon enzymatic cleavage of the peptide by active caspase-8, the AFC fluorophore is released.[2] The free AFC emits a yellow-green fluorescence when excited by UV light, and the intensity of this fluorescence is directly proportional to the caspase-8 activity in the sample.

Quantitative Data Summary

The key properties of the this compound substrate are summarized in the table below for easy reference.

| Property | Value | Reference |

| Full Name | Z-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin | [2] |

| Molecular Formula | C₃₇H₄₂F₃N₅O₁₃ | [3] |

| Molecular Weight | 821.75 g/mol | [3] |

| CAS Number | 219138-02-0 | [3] |

| Appearance | White to off-white solid | [3] |

| Excitation Wavelength | 380-400 nm | [3][4] |

| Emission Wavelength | 500-505 nm | [3][4] |

| Solubility | ≥ 100 mg/mL in DMSO | [5] |

| Purity | ≥ 95% | [6] |

Signaling Pathway of Caspase-8 Activation and Substrate Cleavage

Caspase-8 is a critical initiator caspase in the death receptor-mediated apoptosis pathway. The binding of a death ligand (e.g., FasL or TRAIL) to its corresponding death receptor on the cell surface triggers the recruitment of adaptor proteins like FADD. This complex then recruits pro-caspase-8, leading to its dimerization and auto-activation. Active caspase-8 can then initiate a downstream caspase cascade, leading to apoptosis. It can also be assayed directly by its ability to cleave specific substrates like this compound.

Caption: Death receptor-mediated activation of Caspase-8 and subsequent cleavage of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the steps to reconstitute lyophilized this compound powder into a concentrated stock solution using Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[5]

-

Sterile, polypropylene microcentrifuge tubes

-

Vortex mixer

-

Calibrated precision pipettes

Procedure:

-

Pre-equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture.

-

Calculation: Determine the required volume of DMSO to add. To prepare a 10 mM stock solution from 1 mg of powder:

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

Volume (µL) = (0.001 g / (821.75 g/mol * 0.010 mol/L)) * 1,000,000 µL/L

-

Volume (µL) ≈ 121.7 µL

-

Therefore, add approximately 121.7 µL of DMSO to 1 mg of this compound powder.

-

-

Reconstitution: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.[3] It is recommended to use newly opened DMSO as it can be hygroscopic.[5]

-

Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can inactivate the product, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]

-

Storage: Store the aliquots protected from light.

References

Application Notes and Protocols for Z-IETD-AFC Caspase-8 Assay in a 96-Well Plate Format

Audience: Researchers, scientists, and drug development professionals.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. A key family of proteases responsible for executing apoptosis are the caspases. Caspase-8 is an initiator caspase that plays a critical role in the extrinsic apoptotic pathway, which is triggered by the activation of death receptors on the cell surface.[1][2][3]

The Z-IETD-AFC Caspase-8 Assay provides a sensitive and convenient method for detecting caspase-8 activity in cell lysates using a 96-well plate format. This assay utilizes the fluorogenic substrate this compound, which contains the tetrapeptide sequence IETD specifically recognized and cleaved by active caspase-8.[4][5] Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released.[6][7][8] The amount of liberated AFC can be quantified using a fluorescence microplate reader, and the fluorescence intensity is directly proportional to the caspase-8 activity in the sample.

Principle of the Assay

The this compound substrate is comprised of the IETD tetrapeptide, which is a preferred substrate for caspase-8, linked to the AFC fluorophore. In its uncleaved form, the substrate is non-fluorescent. When active caspase-8 is present in the sample, it cleaves the substrate at the aspartate residue, releasing the AFC molecule.[7][8] The free AFC exhibits a strong, stable fluorescence signal that can be measured at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[7][9][10]

Signaling Pathway of Caspase-8-Mediated Apoptosis

The extrinsic apoptotic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), to their corresponding death receptors (e.g., Fas or TNFR1) on the cell surface.[2][11] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), to the intracellular death domain of the receptor.[1][3] Pro-caspase-8 is then recruited to this complex, forming the Death-Inducing Signaling Complex (DISC).[2][11][12] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Activated caspase-8 can then initiate a downstream cascade by directly cleaving and activating executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the dismantling of the cell.[1][12]

References

- 1. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase 8 - Wikipedia [en.wikipedia.org]

- 4. sanbio.nl [sanbio.nl]

- 5. cephamlsi.com [cephamlsi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]

- 9. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]

- 10. ubpbio.com [ubpbio.com]

- 11. Apoptosis - Wikipedia [en.wikipedia.org]

- 12. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

Measuring Caspase-8 Activity: A Detailed Guide to Cell Lysate Preparation using Z-IETD-AFC

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing cell lysates for the accurate measurement of caspase-8 activity using the fluorogenic substrate Z-IETD-AFC. Detailed protocols, data tables, and visual diagrams are included to ensure reproducible and reliable results in apoptosis research and drug discovery.

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis.[1][2][3] Its activation is a key event in programmed cell death triggered by external stimuli such as the binding of death ligands to their receptors.[1][4] The measurement of caspase-8 activity is therefore a vital tool for studying apoptosis and for screening potential therapeutic agents that modulate this pathway. The fluorogenic substrate this compound is specifically designed for the sensitive detection of caspase-8 activity.[5] Upon cleavage by active caspase-8, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released, producing a quantifiable fluorescent signal.[6][7] This document outlines the essential steps for preparing high-quality cell lysates suitable for use in caspase-8 activity assays with this compound.

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the experimental procedure, the following diagrams illustrate the caspase-8 signaling pathway and the cell lysate preparation workflow.

Caption: Caspase-8 Signaling Pathway.

Caption: Experimental Workflow for Cell Lysate Preparation.

Quantitative Data Summary

For ease of comparison and protocol development, the following tables summarize key quantitative parameters for cell lysate preparation.

Table 1: Cell Harvesting and Lysis Parameters

| Parameter | Adherent Cells | Suspension Cells |

| Cell Number | 1-5 x 10⁶ cells | 1-5 x 10⁶ cells |

| Washing Buffer | Cold PBS | Cold PBS |

| Centrifugation (Pelleting) | 300-600 x g for 5 minutes at 4°C[8][9][10] | 300-600 x g for 5 minutes at 4°C[8][9][10] |

| Lysis Buffer Volume | 50 µL per 1-5 x 10⁶ cells[6][9][11] | 50 µL per 1-5 x 10⁶ cells[6][9][11] |

| Incubation on Ice | 10-20 minutes[6][8][11] | 10-20 minutes[6][8][11] |

Table 2: Lysis Buffer Components

| Component | Stock Concentration | Final Concentration | Purpose |

| HEPES | 1 M | 20-50 mM[12][13][14] | Buffering agent (pH 7.4-7.5) |

| CHAPS | 10% (w/v) | 0.1-1% (w/v)[12][13][14] | Non-denaturing zwitterionic detergent |

| EDTA | 0.5 M | 1-2 mM[8][12][13][14] | Chelates divalent cations |

| Sucrose | 50% (w/v) | 5-10% (w/v)[8][12][13][14] | Osmotic stabilizer |

| DTT | 1 M | 5-10 mM[6][11][12] | Reducing agent (add fresh) |

| Protease Inhibitors | Varies | As recommended | Prevent non-specific proteolysis |

Note: Some protocols may use alternative detergents like Triton X-100 (e.g., at 1%).[8] It is recommended to add DTT and protease inhibitors to the lysis buffer immediately before use.

Table 3: Lysate Clarification

| Parameter | Value |

| Centrifugation Speed | ~10,000-12,000 x g[8][11] |

| Centrifugation Time | 1-10 minutes[8][11] |

| Temperature | 4°C[8][9] |

Experimental Protocols

This section provides detailed methodologies for the preparation of cell lysates for the measurement of caspase-8 activity. All steps should be performed on ice to minimize protease activity.

Materials

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (see Table 2 for composition)

-

Dithiothreitol (DTT), 1 M stock

-

Protease Inhibitor Cocktail

-

Microcentrifuge tubes, pre-chilled

-

Pipettes and tips

-

Cell scraper (for adherent cells)

-

Refrigerated microcentrifuge

Protocol for Adherent Cells

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.

-

Harvest Cells:

-

Carefully aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add a small volume of trypsin (if necessary to detach cells) and incubate briefly. Neutralize with complete medium. Alternatively, use a cell scraper to gently detach the cells in ice-cold PBS.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Pellet Cells: Centrifuge the cell suspension at 300-600 x g for 5 minutes at 4°C.[8][9][10]

-

Wash Cells: Carefully aspirate the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again as in step 3.

-

Prepare Lysis Buffer: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 5-10 mM. Add protease inhibitors as recommended by the manufacturer.

-

Lyse Cells: Aspirate the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 x 10⁶ cells.[6][9][11] Gently vortex to mix.

-

Incubate: Incubate the cell suspension on ice for 10-20 minutes.[6][8][11]

-

Clarify Lysate: Centrifuge the lysate at ~10,000-12,000 x g for 1-10 minutes at 4°C to pellet cellular debris.[8][11]

-

Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

Store Lysate: The cell lysate can be used immediately for the caspase-8 activity assay or stored at -80°C for future use.

Protocol for Suspension Cells

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.

-

Harvest Cells: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Pellet Cells: Centrifuge the cell suspension at 300-600 x g for 5 minutes at 4°C.[8][9][10]

-

Wash Cells: Carefully aspirate the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again as in step 3.

-

Prepare Lysis Buffer: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 5-10 mM. Add protease inhibitors as recommended by the manufacturer.

-

Lyse Cells: Aspirate the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 x 10⁶ cells.[6][9][11] Gently vortex to mix.

-

Incubate: Incubate the cell suspension on ice for 10-20 minutes.[6][8][11]

-

Clarify Lysate: Centrifuge the lysate at ~10,000-12,000 x g for 1-10 minutes at 4°C to pellet cellular debris.[8][11]

-

Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

Store Lysate: The cell lysate can be used immediately for the caspase-8 activity assay or stored at -80°C for future use.

Conclusion

The protocols and data provided in this application note offer a robust framework for the preparation of high-quality cell lysates for the measurement of caspase-8 activity. Adherence to these guidelines will help ensure the generation of accurate and reproducible data, which is crucial for advancing our understanding of apoptosis and for the development of novel therapeutics targeting this fundamental cellular process.

References

- 1. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Caspase 8 - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. content.abcam.com [content.abcam.com]

- 7. cephamls.com [cephamls.com]

- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 9. thco.com.tw [thco.com.tw]

- 10. protocols.io [protocols.io]

- 11. abcam.com [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Endpoint Assay of Granzyme B Activity using Z-IETD-AFC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of Granzyme B (GzB) activity using the fluorogenic substrate Z-IETD-AFC. This endpoint assay is a sensitive and reliable method for quantifying GzB activity in purified enzyme preparations and biological samples such as cell lysates.

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in target cells through both caspase-dependent and -independent pathways.[1][2][3] Upon entering a target cell, facilitated by the pore-forming protein perforin, Granzyme B can activate caspases, such as pro-caspase-3, and cleave other key cellular substrates to initiate programmed cell death.[1][4][5] Therefore, the measurement of GzB activity is critical for research in immunology, oncology, and the development of immunotherapies.

The assay is based on the cleavage of the specific tetrapeptide substrate, this compound, by active Granzyme B. The substrate consists of the amino acid sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) conjugated to the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by Granzyme B after the aspartate residue, the AFC is released, resulting in a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the Granzyme B activity in the sample.[6]

Signaling Pathway of Granzyme B-Induced Apoptosis

Granzyme B, delivered into the cytoplasm of a target cell by perforin, initiates apoptosis through a multi-faceted approach. It can directly activate executioner caspases, most notably pro-caspase-3, and also cleaves other critical substrates to amplify the apoptotic signal. The pathway highlights the central role of GzB in executing the cytotoxic function of immune cells.[1][2][4]

Experimental Protocol

This protocol outlines the necessary steps for measuring Granzyme B activity in an endpoint assay format using a 96-well plate.

Materials and Reagents

| Reagent | Typical Concentration/Storage |

| Granzyme B Assay Buffer | Store at 4°C or -20°C. Equilibrate to room temp before use. |

| This compound Substrate | 2 mM in DMSO. Store at -20°C, protected from light. |

| AFC Standard | 1 mM in DMSO. Store at -20°C, protected from light. |

| Recombinant Human Granzyme B | (Positive Control) Store at -80°C. Aliquot to avoid freeze-thaw. |

| Lysis Buffer | (For sample prep) e.g., RIPA buffer or provided assay buffer. |

| 96-well black microplate | Flat, clear bottom plates are suitable. |

| Microplate reader | Capable of fluorescence detection at Ex/Em = 380-400/500-505 nm. |

Experimental Workflow

The workflow involves preparation of standards and samples, initiation of the enzymatic reaction, incubation, and subsequent measurement of the fluorescent signal.

Detailed Procedure

1. AFC Standard Curve Preparation

-

Dilute the 1 mM AFC Standard to 10 µM by adding 10 µL of the standard to 990 µL of Granzyme B Assay Buffer.[7]

-

Prepare a serial dilution of the 10 µM AFC standard in the assay buffer to generate concentrations from 0 to 250 pmol/well (e.g., 0, 50, 100, 150, 200, 250 pmol/well).[8]

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

2. Sample Preparation

-

Cell Lysates:

-

Harvest approximately 2 x 10^6 cells and wash with cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold Granzyme B Assay Buffer or a suitable lysis buffer.

-

Homogenize the cells (e.g., by pipetting or using a Dounce homogenizer) and incubate on ice for 10 minutes.[8]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (lysate) for the assay. It is recommended to test several dilutions of the lysate to ensure the readings fall within the linear range of the standard curve.

-

-

Purified Enzyme:

-

Dilute the purified Granzyme B to the desired concentration using Granzyme B Assay Buffer.

-

3. Reaction Setup

-

Add 1-50 µL of your sample (cell lysate or purified enzyme) to the wells of the 96-well plate.[7]

-

For a positive control, add 2 µL of reconstituted recombinant Granzyme B.

-

Adjust the volume in all sample and positive control wells to 50 µL with Granzyme B Assay Buffer.

-

Prepare a Reaction Mix for the number of samples and controls to be tested. For each reaction, mix:

-

45 µL Granzyme B Assay Buffer

-

5 µL this compound Substrate (final concentration will be 100-200 µM depending on the stock)[8]

-

-

Add 50 µL of the Reaction Mix to each sample and positive control well. Do NOT add the Reaction Mix to the AFC standard wells. The total volume in the reaction wells will be 100 µL.

4. Incubation and Measurement

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[8] The incubation time may need to be optimized depending on the level of Granzyme B activity in the samples.

-

After incubation, measure the fluorescence using a microplate reader at an excitation wavelength of 380 nm and an emission wavelength of 500 nm.[7]

Data Presentation and Analysis

The results can be quantified by generating a standard curve from the AFC standards and then determining the amount of AFC produced in each sample.

1. AFC Standard Curve

| AFC (pmol/well) | Relative Fluorescence Units (RFU) |

| 0 | [Insert Blank Value] |

| 50 | [Insert Value] |

| 100 | [Insert Value] |

| 150 | [Insert Value] |

| 200 | [Insert Value] |

| 250 | [Insert Value] |

2. Calculation of Granzyme B Activity

-

Subtract the blank (0 pmol/well) RFU value from all standard and sample RFU values.

-

Plot the net RFU values for the AFC standards against the corresponding pmol of AFC to generate a standard curve.

-

Determine the amount of AFC (in pmol) generated in each sample by interpolating its net RFU value from the standard curve.

-

Calculate the Granzyme B activity using the following formula:

Granzyme B Activity (pmol/min/mL) = (B / (ΔT x V)) x D

Where:

-

B = Amount of AFC in the sample well (pmol) calculated from the standard curve.

-

ΔT = Reaction time (minutes).

-

V = Original sample volume added to the well (mL).

-

D = Sample dilution factor.

-

Unit Definition: One unit of Granzyme B activity is defined as the amount of enzyme that hydrolyzes 1.0 pmol of the substrate per minute at 37°C.

Representative Data

| Sample | Volume (µL) | Dilution | Net RFU | AFC Generated (pmol) | Activity (U/mL) |

| Untreated Cells | 50 | 1 | [Value] | [Value] | [Value] |

| Treated Cells | 50 | 1 | [Value] | [Value] | [Value] |

| Positive Control | 2 | N/A | [Value] | [Value] | [Value] |

This comprehensive protocol and the accompanying information will enable researchers to accurately and efficiently measure Granzyme B activity, facilitating a deeper understanding of its role in various biological processes and in the evaluation of novel therapeutic agents.

References

- 1. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. abcam.com [abcam.com]

Application Notes: High-Throughput Screening for Caspase-8 Inhibitors Using Z-IETD-AFC

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation.[1] Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by the activation of death receptors on the cell surface.[2][3] Upon activation, caspase-8 initiates a cascade of downstream events, including the activation of effector caspases (e.g., caspase-3), ultimately leading to the dismantling of the cell.[3][4] Given its critical role in apoptosis, caspase-8 is a significant therapeutic target for various diseases, including cancer and autoimmune disorders. The identification of potent and selective caspase-8 inhibitors is a key objective in drug discovery.

High-throughput screening (HTS) provides an efficient platform for rapidly evaluating large compound libraries to identify potential drug candidates.[5] Fluorogenic substrates are ideal for HTS assays due to their high sensitivity and simplified "add-mix-read" protocols.[6] Z-IETD-AFC is a highly specific fluorogenic substrate for caspase-8.[7] The substrate consists of the tetrapeptide sequence Isoleucyl-Glutamyl-Threonyl-Aspartyl (IETD), which is preferentially recognized and cleaved by caspase-8, linked to 7-amino-4-trifluoromethylcoumarin (AFC).[1][8] In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-8, the AFC fluorophore is released, emitting a bright yellow-green fluorescence that can be quantified to measure enzyme activity.[8]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a high-throughput screening campaign to identify and characterize inhibitors of caspase-8.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by caspase-8. In the presence of a potential inhibitor, the activity of caspase-8 is reduced, leading to a decrease in the rate of AFC release. The fluorescence signal is therefore inversely proportional to the inhibitory activity of the test compound. The assay can be used to determine the potency of inhibitors by calculating IC₅₀ values.

Visualized Pathways and Workflows

References

- 1. sanbio.nl [sanbio.nl]

- 2. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]